N-苄基-2-溴-5-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

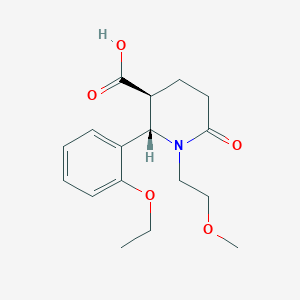

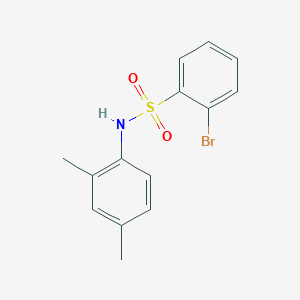

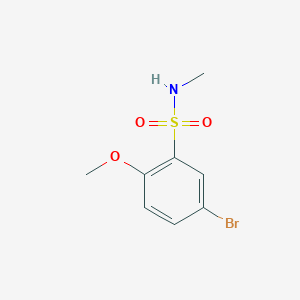

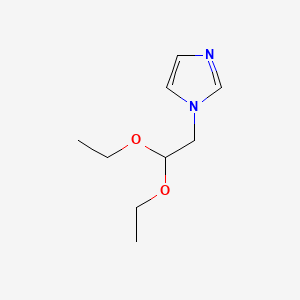

N-benzyl-2-bromo-5-fluorobenzamide is a compound that can be inferred to have a benzamide core structure with a benzyl group attached to the nitrogen atom, a bromine atom on the second position, and a fluorine atom on the fifth position of the benzene ring. While the provided papers do not directly discuss N-benzyl-2-bromo-5-fluorobenzamide, they do provide insights into the behavior of similar benzamide compounds under various conditions, which can be extrapolated to hypothesize about the properties and reactivity of N-benzyl-2-bromo-5-fluorobenzamide.

Synthesis Analysis

The synthesis of related fluorinated benzamide compounds involves multistep reactions, as seen in the formal [4+2] cycloaddition reaction of N-fluorobenzamides with maleic anhydride, which includes radical generation and benzylic radical addition . Similarly, electrochemical and photochemical methods have been used to synthesize complex benzamide derivatives, indicating that N-benzyl-2-bromo-5-fluorobenzamide could potentially be synthesized through analogous methods .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is influenced by the substituents on the benzene ring. For instance, the crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides show varying dihedral angles between the benzene rings depending on the halogen substituent . This suggests that the bromine and fluorine substituents in N-benzyl-2-bromo-5-fluorobenzamide would influence its molecular conformation and potentially its reactivity.

Chemical Reactions Analysis

Benzamide compounds participate in various chemical reactions. For example, the presence of fluorine substituents on the aryl group of benzamides affects the regioselectivity of palladium-catalyzed direct arylations . This indicates that the fluorine atom in N-benzyl-2-bromo-5-fluorobenzamide could direct the C–H bond arylation to occur at specific positions on the benzene ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be deduced from their structural features. The presence of halogen atoms, such as bromine and fluorine, can significantly affect the compound's polarity, boiling point, and solubility. The fluorine atom, in particular, can enhance the compound's stability and reactivity due to its electronegativity . Additionally, the benzyl group may contribute to the lipophilicity of the molecule, which could affect its solubility in organic solvents.

科学研究应用

晶体结构分析

研究表明,相关的 N-苄基苯甲酰胺的晶体结构可以深入了解其分子构象和分子间相互作用。例如,已经报道了 N-[2-(三氟甲基)苯基]苯甲酰胺的晶体结构,说明了这些化合物中苯环之间的角度和构象 (Suchetan, Suresha, Naveen, & Lokanath, 2016)。

合成和抗菌应用

另一项研究涉及合成含有噻唑和噻唑烷的氟苯甲酰胺作为有前景的抗菌类似物。这些化合物通过微波方法合成,对各种细菌和真菌菌株表现出显着的抗菌活性 (Desai, Rajpara, & Joshi, 2013)。

化学反应性和键合

N-苄基苯甲酰胺的化学反应性和键合模式是了解其潜在应用的关键。例如,一项关于铁催化、氟酰胺定向 C-H 氟化的研究探索了化学选择性氟转移,以提供相应的氟化物 (Groendyke, AbuSalim, & Cook, 2016)。

放射性药物的潜力

N-苄基苯甲酰胺在放射性药物中具有潜在应用。例如,N-(N-苄基哌啶-4-基)-2-[18F]氟苯甲酰胺已被确定为 σ 受体 PET 成像的潜在配体 (Shiue 等,1997)。

癌症研究和成像

在癌症研究中,某些 N-苄基苯甲酰胺衍生物显示出前景。例如,N-(N-苄基哌啶-4-基)-2-[(18)F]氟苯甲酰胺在体内研究中显示出作为检测乳腺癌的药剂的潜力 (Shiue 等,2000)。

属性

IUPAC Name |

N-benzyl-2-bromo-5-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrFNO/c15-13-7-6-11(16)8-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCODIJJLWFIOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429339 |

Source

|

| Record name | N-benzyl-2-bromo-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-bromo-5-fluorobenzamide | |

CAS RN |

951884-18-7 |

Source

|

| Record name | 2-Bromo-5-fluoro-N-(phenylmethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-benzyl-2-bromo-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Benzyl-1-vinyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B1277032.png)

![Benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate](/img/structure/B1277033.png)